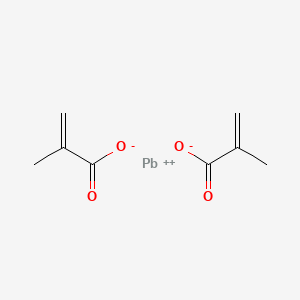
2,2',3,4,5,5'-Hexachlorobiphenyl
概要
説明
2,2’,3,4,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound characterized by the presence of six chlorine atoms attached to a biphenyl structure. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. It is a member of the broader class of polychlorinated biphenyls, which have been widely used in various industrial applications due to their chemical stability and insulating properties .
作用機序
Target of Action
2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a type of polychlorinated biphenyl (PCB), a group of organic compounds that were widely used in various industries until their production was banned due to environmental and health concerns .
Mode of Action
For instance, some PCBs have been found to disrupt endocrine function by mimicking or blocking hormones, which can lead to a variety of health effects .
Biochemical Pathways
For example, one study found that exposure to a different PCB congener significantly altered circadian rhythms and the expression of clock and metabolic genes .
Pharmacokinetics
Studies on similar compounds suggest that pcbs are highly persistent in the environment and can accumulate in the body over time . They are lipophilic, meaning they tend to accumulate in fatty tissues, and they can be metabolized by the body, although this process is often slow .
Result of Action
For example, some PCBs have been found to induce oxidative stress, disrupt cell signaling pathways, and alter gene expression .
Action Environment
The action of 2,2’,3,4,5,5’-Hexachlorobiphenyl can be influenced by various environmental factors. For instance, the bioavailability and toxicity of PCBs can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment . Furthermore, because PCBs are persistent organic pollutants, they can remain in the environment for long periods of time and can be transported long distances, leading to widespread exposure .
生化学分析
Biochemical Properties
2,2’,3,4,5,5’-Hexachlorobiphenyl is known to interact with various biomolecules. It is detected and not quantified in the membrane of cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
One study found that the photolysis of a higher chlorinated PCB under simulated sunlight was accelerated significantly by the addition of humic acid .
Dosage Effects in Animal Models
One study found that developmental exposure to an environmentally prominent ortho-substituted PCB altered neurobehavioral development, health, and spontaneous behavior in maternally exposed mice .
Metabolic Pathways
One study found that PCB 180 was metabolized via dechlorination, hydroxylation, and ring-opening pathways .
Transport and Distribution
One day after cessation of treatment, the concentration of the compound in liver, spleen, CNS, and blood was 100–500 times and in the trachea it was only 5 times less than in the adipose tissue .
Subcellular Localization
One study found that PCBs are homogeneously distributed in liver tissue .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5,5’-Hexachlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the direct chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired chlorinated products .
化学反応の分析
Types of Reactions: 2,2’,3,4,5,5’-Hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of chlorinated biphenyl quinones.
Reduction: Reduction reactions can convert the chlorinated biphenyls to less chlorinated or dechlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as hydroxide ions or thiol groups can facilitate substitution reactions.
Major Products Formed:
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls or biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2,2’,3,4,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Its applications in scientific research include:
Environmental Chemistry: Used as a model compound to study the behavior and fate of PCBs in the environment.
Toxicology: Investigated for its toxic effects on living organisms, including its potential to disrupt endocrine systems.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting PCBs in environmental samples.
類似化合物との比較
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with a different substitution pattern.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: A closely related compound with similar properties but different chlorine atom positions
Uniqueness: 2,2’,3,4,5,5’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct structure makes it a valuable compound for studying the behavior and impact of PCBs in various contexts .
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLKLGIYGBLTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074174 | |
| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-04-6, 52712-04-6 | |
| Record name | 1,3-Azaphospholidine, 1,2,3-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NOF097W59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B3426421.png)
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B3426427.png)


![Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium](/img/structure/B3426453.png)








